molecular formula C24H28N4OS B3015124 2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 422533-51-5

2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(4-methylbenzyl)acetamide

Cat. No.: B3015124
CAS No.: 422533-51-5
M. Wt: 420.58
InChI Key: ORXPLOYSTKSANX-UHFFFAOYSA-N
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Description

2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(4-methylbenzyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinazoline core, which is known for its biological activity, making it a potential candidate for pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(4-methylbenzyl)acetamide typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclohexylamino Group: This step involves the nucleophilic substitution of a suitable leaving group on the quinazoline ring with cyclohexylamine.

    Thioether Formation: The thiol group is introduced via a substitution reaction, often using thiourea or similar reagents.

    Acetamide Formation: The final step involves the acylation of the amine group with 4-methylbenzyl chloride under basic conditions to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline ring or the acetamide group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinazoline core or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles (amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted quinazolines and benzyl derivatives

Scientific Research Applications

2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(4-methylbenzyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to the biological activity of the quinazoline core.

Mechanism of Action

The mechanism by which 2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(4-methylbenzyl)acetamide exerts its effects is primarily through interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that are involved in critical biological pathways.

    Pathways Involved: The compound may inhibit or modulate pathways related to cell proliferation, apoptosis, or signal transduction, making it a candidate for anti-cancer research.

Comparison with Similar Compounds

Similar Compounds

    4-(cyclohexylamino)quinazoline derivatives: These compounds share the quinazoline core and cyclohexylamino group but differ in other substituents.

    Thioacetamide derivatives: Compounds with similar thioacetamide linkages but different aromatic or aliphatic groups.

Uniqueness

2-((4-(cyclohexylamino)quinazolin-2-yl)thio)-N-(4-methylbenzyl)acetamide is unique due to the specific combination of the quinazoline core, cyclohexylamino group, thioether linkage, and 4-methylbenzyl acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4OS/c1-17-11-13-18(14-12-17)15-25-22(29)16-30-24-27-21-10-6-5-9-20(21)23(28-24)26-19-7-3-2-4-8-19/h5-6,9-14,19H,2-4,7-8,15-16H2,1H3,(H,25,29)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXPLOYSTKSANX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=N2)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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